molecular formula C11H24Cl2N2O B1441507 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1286274-47-2

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No. B1441507
CAS RN: 1286274-47-2
M. Wt: 271.22 g/mol
InChI Key: CXNQEGJHMOHVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride, is a chemical compound with the linear formula C11H23O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1CCN(CC2CCOCC2)CC1.Cl . This indicates that the compound contains a piperidine ring attached to a tetrahydropyran ring via a methylene bridge, and an amine group attached to the piperidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that the ketone group in similar compounds can react with Wittig reagents to produce various disubstituted alkenes .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the current resources .

Scientific Research Applications

Pharmaceutical Research: Selective KOR Antagonist

The compound has been identified as a selective κ-opioid receptor (KOR) antagonist, known as BTRX-335140 . It exhibits promising pharmacokinetic and ADMET profiles, making it a potential candidate for therapeutic use. In animal models, it has shown effectiveness in antagonizing KOR-mediated effects, such as hormone secretion and pain relief .

Chemical Synthesis: Intermediate for Heterocyclic Compounds

Due to its structural features, this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity can be exploited to create complex molecules with potential applications in medicinal chemistry and material science .

Material Science: Polymer Research

The compound’s unique structure allows it to be used in the development of new polymers. Its incorporation into polymer chains could lead to materials with novel properties, potentially useful in a range of industrial applications .

Biochemistry: Enzyme Inhibition Studies

Researchers utilize this compound in enzyme inhibition studies to understand the interaction between enzymes and potential inhibitors. This can lead to the discovery of new drugs targeting specific biochemical pathways .

Neuroscience: Neurotransmitter Modulation

In neuroscience, the compound is used to study the modulation of neurotransmitter systems. Its role as a KOR antagonist suggests potential applications in the treatment of neurological disorders .

Analytical Chemistry: Reference Standard

This compound is used as a reference standard in analytical chemistry to calibrate instruments and validate analytical methods, ensuring accuracy and precision in chemical analysis .

Safety and Hazards

This compound is classified as an eye irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it may cause severe skin burns and eye damage .

properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c12-11-1-5-13(6-2-11)9-10-3-7-14-8-4-10;;/h10-11H,1-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNQEGJHMOHVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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